molecular formula C19H22N2O3 B4552160 1-[2-(2-naphthyloxy)propanoyl]-4-piperidinecarboxamide

1-[2-(2-naphthyloxy)propanoyl]-4-piperidinecarboxamide

Cat. No.: B4552160
M. Wt: 326.4 g/mol
InChI Key: HCNQZAFVPYYDPF-UHFFFAOYSA-N
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Description

1-[2-(2-naphthyloxy)propanoyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A study by Pouramiri, Kermani, and Khaleghi (2017) explored the one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, demonstrating their potential antibacterial activities against both Gram-negative and Gram-positive bacteria. This research showcases the utility of piperidine-based compounds in developing new antibacterial agents, highlighting an important area of application for similar compounds like "1-[2-(2-naphthyloxy)propanoyl]-4-piperidinecarboxamide" (Pouramiri, Kermani, & Khaleghi, 2017).

Photoluminescence and Coordination Chemistry

Yu et al. (2006) synthesized two new 2D coordination polymers with drug ligand Enoxacin, showcasing their photoluminescence properties. This illustrates the role of piperidine-based compounds in forming coordination polymers with potential applications in materials science, including as luminescent materials (Yu et al., 2006).

Antioxidant Properties

Domány et al. (1996) investigated 4-(1-Naphthylamino)-piperidines as inhibitors of lipid peroxidation, finding them to be potent antioxidants. This suggests a potential application of "this compound" in developing antioxidant therapies or in materials science for preventing oxidative damage (Domány et al., 1996).

Antiproliferative Activity

Compounds related to "this compound" have also been explored for their antiproliferative activity against various cancer cell lines. Fonsi et al. (2009) discussed the metabolism-related liabilities of a potent histone deacetylase (HDAC) inhibitor, revealing the importance of the route of administration on its metabolic fate and highlighting the potential of piperidine-based compounds in cancer therapy (Fonsi et al., 2009).

Fluorescent pH Sensors

Cui, Qian, Liu, and Zhang (2004) developed novel fluorescent pH sensors based on the intramolecular hydrogen bonding ability of naphthalimide, a functionality related to "this compound." These sensors exhibit a strong fluorescence quench and red shift in weakly acidic conditions, highlighting potential applications in biological imaging and diagnostics (Cui, Qian, Liu, & Zhang, 2004).

Properties

IUPAC Name

1-(2-naphthalen-2-yloxypropanoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(19(23)21-10-8-15(9-11-21)18(20)22)24-17-7-6-14-4-2-3-5-16(14)12-17/h2-7,12-13,15H,8-11H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNQZAFVPYYDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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